molecular formula C17H29NO2S B5762409 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide

2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide

Cat. No. B5762409
M. Wt: 311.5 g/mol
InChI Key: HVTFEFVXVXWDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide, also known as TDBS, is a sulfonamide compound that has gained attention in recent years for its potential use in scientific research. This compound is synthesized through a multi-step process and has been found to have unique properties that make it useful in a variety of applications.

Mechanism of Action

The mechanism of action of 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to work by coordinating with metal ions to form complexes that can catalyze reactions. 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide has been shown to be particularly effective with copper and nickel ions.
Biochemical and Physiological Effects:
While 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide has not been extensively studied for its biochemical and physiological effects, it has been found to be relatively non-toxic. It does not appear to have any significant effects on cell viability or growth, making it a promising candidate for use in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide is its high stability and solubility in a range of solvents. It is also relatively easy to synthesize in large quantities. However, 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide can be expensive to produce, and its effectiveness as a catalyst can vary depending on the specific reaction being studied.

Future Directions

There are many potential future directions for research on 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide. One area of interest is in the development of new catalytic reactions using 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide as a catalyst. Additionally, researchers may explore the use of 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide in biological systems, such as in the synthesis of new materials or in drug discovery. Further studies on the mechanism of action of 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide may also provide insights into its potential uses.

Synthesis Methods

The synthesis of 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with N,N-dimethylamine. This produces the intermediate compound 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide hydrochloride, which is then treated with a base to form the final product, 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide.

Scientific Research Applications

2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide has been found to have a variety of potential applications in scientific research. One area of interest is in the field of catalysis, where 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide has been shown to be an effective catalyst for a range of reactions. It has also been studied for its potential use in the synthesis of polymers and other materials.

properties

IUPAC Name

N,N-dimethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2S/c1-11(2)14-9-15(12(3)4)17(16(10-14)13(5)6)21(19,20)18(7)8/h9-13H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTFEFVXVXWDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide

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